molecular formula C6H5N3 B1289106 5-Ethynylpyrazin-2-amine CAS No. 457099-42-2

5-Ethynylpyrazin-2-amine

Cat. No.: B1289106
CAS No.: 457099-42-2
M. Wt: 119.12 g/mol
InChI Key: PHMZLDTZAHNAPC-UHFFFAOYSA-N
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Description

5-Ethynylpyrazin-2-amine (EPZ) is an organic compound used in scientific research applications. EPZ has been used in various experiments, such as in the synthesis of pharmaceuticals and in the study of biochemical and physiological effects. EPZ has a wide range of potential applications and is a useful compound for laboratory experiments.

Scientific Research Applications

Synthesis and Biological Evaluation

A study explored the synthesis of novel derivatives related to 5-Ethynylpyrazin-2-amine. These compounds were evaluated for their inhibitory effects on A549 cell growth, showing significant activity (Xie et al., 2008).

Nucleophilic Reactions and Chemical Synthesis

Research on nucleophilic reactions involving compounds like this compound has been conducted, contributing to the development of various chemical synthesis methods (Zhu et al., 1999).

Antimicrobial and Anticoccidial Activity

Compounds structurally related to this compound were found to have antimicrobial activity and were particularly active as coccidiostats (Georgiadis, 1976).

Cancer Cell Growth Inhibition

Derivatives of this compound were synthesized and evaluated for their potential in inhibiting the growth of lung cancer cells. These compounds displayed a dosage- and time-dependent manner in inhibiting cell growth (Zhang et al., 2008).

Drug-Like Compound Synthesis

Efficient methods for constructing drug-like compounds from related structures have been developed, demonstrating the versatile applications of compounds like this compound in pharmaceutical research (Tsirulnikov et al., 2009).

Multicomponent Reactions in Organic Synthesis

The compound has been involved in multicomponent reactions, leading to the generation of novel compounds under mild conditions. This highlights its utility in diverse organic synthesis processes (Li & Wu, 2011).

Amination Reactions

Studies have been conducted on the amination reactions of compounds structurally similar to this compound, leading to insights into reaction mechanisms and synthetic applications (Breuker et al., 1986).

Ultrasound-Mediated Synthesis

Ultrasound-mediated synthesis involving compounds related to this compound has been explored for creating environmentally friendly and efficient chemical processes (Wang et al., 2011).

Phosphodiesterase Inhibition

Research on imidazopyrazines, which are structurally related to this compound, demonstrated their potential as phosphodiesterase inhibitors, indicating a possible application in pharmacology (Mandel, 1971).

Synthesis of Novel Aminosugars

This compound-related compounds have been used in the synthesis of new classes of aminosugars, showcasing their role in the development of new biochemical compounds (Ravindran et al., 2000).

Development of Novel Chromophores

Studies have shown the efficient addition of secondary amines to related compounds, leading to the creation of novel chromophores with high static hyperpolarizabilities, demonstrating their potential in materials science (Muller et al., 2000).

Biomass-Derived Synthesis

This compound derivatives have been synthesized from biomass-derived components, contributing to green chemistry and sustainable development (Li et al., 2020).

Maillard Reaction Products

Compounds related to this compound have been identified as products of the Maillard reaction, which is significant in food chemistry (Knerr et al., 1994).

Safety and Hazards

5-Ethynylpyrazin-2-amine should be handled in accordance with good industrial hygiene and safety practice . It is advised to ensure adequate ventilation and to use personal protective equipment such as tightly fitting safety goggles .

Properties

IUPAC Name

5-ethynylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-5-3-9-6(7)4-8-5/h1,3-4H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMZLDTZAHNAPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN=C(C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.